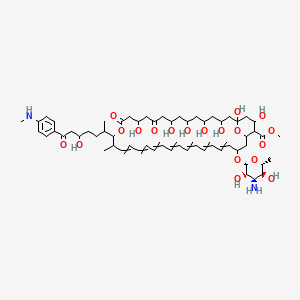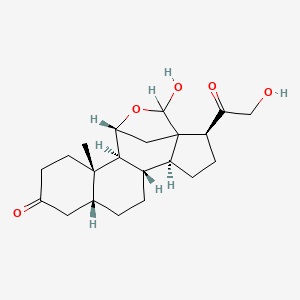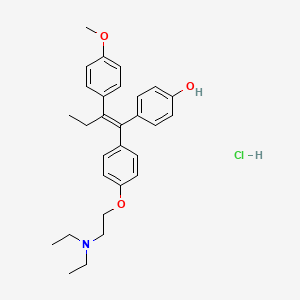![molecular formula C19H18ClN3O B1226320 N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide](/img/structure/B1226320.png)
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide is an aromatic amide.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
- Chemical Composition and Crystal Structure : A study on 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which are closely related to the compound , provides insights into their chemical composition and crystal structure. This research highlights the complex chemical interactions and structures of similar compounds (Quiroga et al., 1999).
Biological and Pharmacological Activities
Molecular Interaction Studies : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally similar compound, reveals details about its molecular interactions, particularly with the CB1 cannabinoid receptor (Shim et al., 2002).
Antimycobacterial Activity : A study focusing on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which include compounds with structural similarities to the target compound, shows significant antimycobacterial activity. This highlights the potential use of such compounds in treating tuberculosis and related infections (Nayak et al., 2016).
Antiobesity Activity Related to CB1 Receptor Antagonism : Another study investigated diaryl dihydropyrazole-3-carboxamides, closely related to the compound , for their potential antiobesity activity linked to CB1 receptor antagonism. This research indicates the potential of such compounds in managing obesity (Srivastava et al., 2007).
Antioxidant Properties in Aquatic Animals : A study on a novel pyrazolecarboxamide derivative examined its antioxidant properties in African catfish exposed to lead nitrate, demonstrating the protective effects against oxidative stress and DNA damage. This indicates the potential environmental and biological applications of similar compounds (Soliman et al., 2019).
Chemical Synthesis and Applications
- Synthesis Techniques : Research on the one-pot synthesis of related pyrazole compounds using greener methods demonstrates the potential for efficient and environmentally friendly synthesis techniques (Yadav et al., 2021).
Potential Therapeutic Uses
- Cancer Treatment : Several studies on pyrazole derivatives have explored their potential as anti-cancer agents. The research suggests that certain pyrazole compounds can be effective in inhibiting cancer cell proliferation and inducing apoptosis, indicating their potential as therapeutic agents in cancer treatment (Thomas et al., 2019), (Giansanti et al., 2009).
Propiedades
Nombre del producto |
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]-3-pyrazolecarboxamide |
|---|---|
Fórmula molecular |
C19H18ClN3O |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-5-methyl-2-[(4-methylphenyl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18ClN3O/c1-13-3-5-15(6-4-13)12-23-18(11-14(2)22-23)19(24)21-17-9-7-16(20)8-10-17/h3-11H,12H2,1-2H3,(H,21,24) |
Clave InChI |
SMYCVOZVZYQMFD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C)C(=O)NC3=CC=C(C=C3)Cl |
Solubilidad |
0.2 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(1-Hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,12,14,17-pentol](/img/structure/B1226238.png)
![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B1226244.png)

![2-(1-Adamantyl)acetic acid 2-[3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-5-thiazol-3-iumyl]ethyl ester](/img/structure/B1226246.png)
![2-(1,3-dimethyl-2,6-dioxo-7-purinyl)-N-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]acetamide](/img/structure/B1226250.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)






